molecular formula C7H8O4S B1249885 o-Cresol sulfate CAS No. 3233-56-5

o-Cresol sulfate

Cat. No.: B1249885
CAS No.: 3233-56-5
M. Wt: 188.2 g/mol
InChI Key: CYGSXDXRHXMAOV-UHFFFAOYSA-N
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Description

o-Cresol sulfate: 2-methylphenol sulfate , is an organic compound derived from o-cresol It is a sulfate ester of o-cresol and is commonly found as a metabolite in the human body, particularly in urine

Scientific Research Applications

o-Cresol sulfate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its role as a metabolite in various biological processes.

    Medicine: Investigated for its potential effects on human health and its role in disease mechanisms.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, it appears as if much of the evidence for the mechanism of action for such phenolic germicides indicates that their effect is due to physical damage of bacterial cell membranes .

Safety and Hazards

Exposure to cresols can be harmful. Breathing high levels of cresols for a short time results in irritation of the nose and throat . It may cause skin eruptions, as well as liver and kidney damage . It may also cause burns to the eyes, headache, dizziness, nausea, vomiting, stomach pain, exhaustion, and possibly coma .

Future Directions

High levels of indoxyl sulfate (IS) and p-cresyl sulfate (PCS) in the serum have been used to predict cardiovascular events and are also implicated in vascular disease, including arteriosclerosis, endothelial inflammation, oxidative stress, and vascular calcification . Therefore, future research could focus on the role of o-Cresol sulfate in cardiovascular events and vascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of o-cresol sulfate typically involves the sulfonation of o-cresol. This can be achieved by reacting o-cresol with sulfuric acid under controlled conditions. The reaction is as follows:

C7H8O+H2SO4C7H8O4S+H2O\text{C}_7\text{H}_8\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_8\text{O}_4\text{S} + \text{H}_2\text{O} C7​H8​O+H2​SO4​→C7​H8​O4​S+H2​O

In this reaction, o-cresol (C₇H₈O) reacts with sulfuric acid (H₂SO₄) to form this compound (C₇H₈O₄S) and water (H₂O). The reaction is typically carried out at a temperature range of 50-70°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound involves similar sulfonation processes but on a larger scale. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: o-Cresol sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to o-cresol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: o-Cresol and other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

  • m-Cresol sulfate (3-methylphenol sulfate)
  • p-Cresol sulfate (4-methylphenol sulfate)
  • Phenol sulfate

Comparison:

  • m-Cresol sulfate and p-Cresol sulfate: These compounds are isomers of o-cresol sulfate, differing in the position of the methyl group on the benzene ring. They exhibit similar chemical properties but may have different biological activities and applications.
  • Phenol sulfate: This compound lacks the methyl group present in cresol sulfates. It has different chemical and biological properties compared to this compound.

This compound is unique due to its specific position of the methyl group, which influences its reactivity and interactions in various chemical and biological processes.

Properties

IUPAC Name

(2-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSXDXRHXMAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3233-56-5, 26590-31-8
Record name 2-Methylphenyl hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulfonic acid (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Record name o-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240655
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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